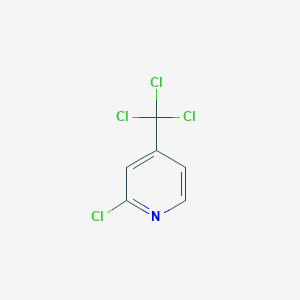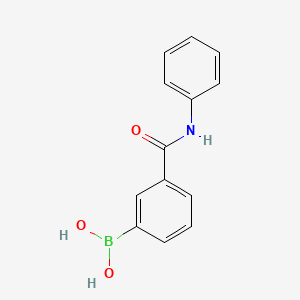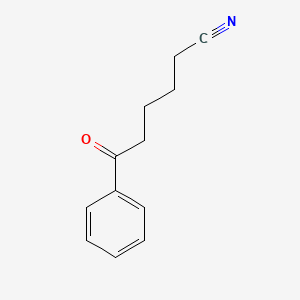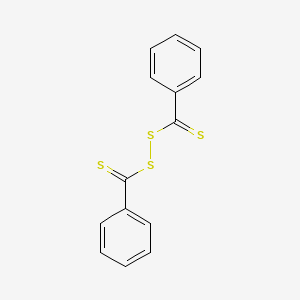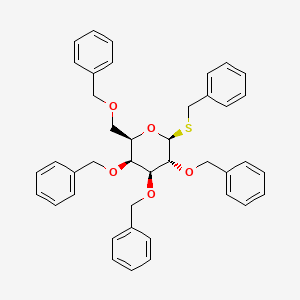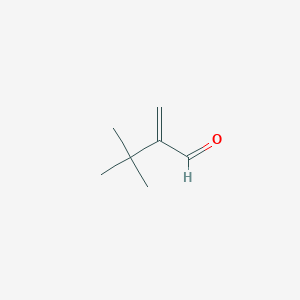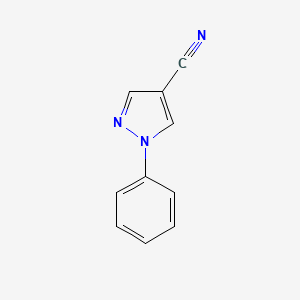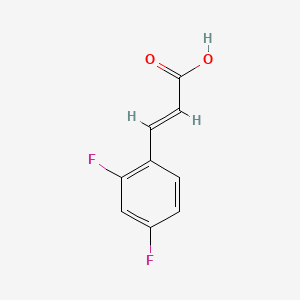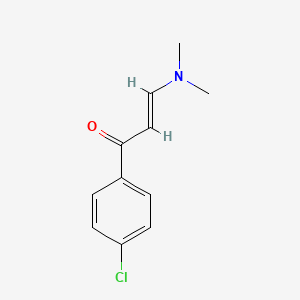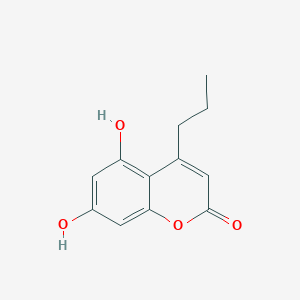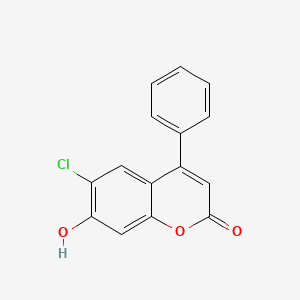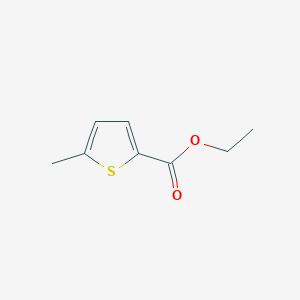
Ethyl 5-methylthiophene-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C8H10O2S . It is used as a reactant for the synthesis of various compounds .
Synthesis Analysis
The synthesis of Ethyl 5-methylthiophene-2-carboxylate can be achieved through different methods. One method involves the reaction of commercially available 5-methylthiophene-2-carboxylic acid with potassium carbonate in N,N-dimethyl-formamide at 25℃ for 2 hours . Another method involves treating 5-methyl-thiophene-2-carboxylic acid with concentrated sulfuric acid in ethanol and heating to a gentle reflux for 72 hours .Molecular Structure Analysis
The molecular structure of Ethyl 5-methylthiophene-2-carboxylate consists of a five-membered thiophene ring with a methyl group at the 5-position and a carboxylate ester group at the 2-position . The InChI code for this compound is 1S/C8H10O2S/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3 .Chemical Reactions Analysis
Ethyl 5-methylthiophene-2-carboxylate can participate in various chemical reactions. For instance, it can be used as a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions .Physical And Chemical Properties Analysis
Ethyl 5-methylthiophene-2-carboxylate has a molecular weight of 170.23 . It has a boiling point of 243°C at 760 mmHg . The compound has a Log P value (a measure of lipophilicity) of 2.45 (iLOGP), indicating moderate lipophilicity .Applications De Recherche Scientifique
Organic Synthesis
Application : It can be used as a building block for synthesizing various organic compounds.
Methods : Employed in reactions like Friedel-Crafts acylation .
Results : Yields various substituted thiophene derivatives with potential applications in medicinal chemistry.
Medicinal Chemistry
Application : Synthesis of biologically active compounds.
Methods : Utilized in cascade addition-cyclization reactions .
Results : Produces compounds like indolecarboxamides, which can act as cannabinoid CB1 receptor antagonists.
Material Science
Application : Development of organic semiconductors.
Methods : Incorporated into molecules used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Results : Enhances the performance of electronic devices due to the unique properties of thiophene derivatives.
Corrosion Inhibition
Application : Acts as a corrosion inhibitor in industrial applications.
Methods : Thiophene derivatives are added to materials to prevent corrosion .
Results : Provides long-term protection against corrosion, increasing the lifespan of materials.
Pharmacology
Application : Creation of drugs with anti-inflammatory and analgesic properties.
Methods : Synthesized as part of the structure of pharmacologically active molecules .
Results : Compounds like suprofen, which have anti-inflammatory effects, are developed.
Chemical Engineering
Application : Used in the synthesis of complex molecules for research and development.
Methods : Involved in synthetic pathways and chemical reactions to create new compounds .
Results : Leads to the discovery of new substances with potential industrial or pharmaceutical applications.
Agrochemical Research
Application : Synthesis of pesticides and herbicides.
Methods : Used as a precursor in the synthesis of thiophene-based agrochemicals .
Results : Development of compounds that can protect crops from pests and diseases.
Analytical Chemistry
Application : Serves as a standard or reference compound in chromatography.
Methods : Utilized in gas chromatography and mass spectrometry for identifying thiophene derivatives .
Results : Accurate identification and quantification of thiophene compounds in various samples.
Environmental Science
Application : Study of the environmental impact of thiophene derivatives.
Methods : Analysis of degradation products and pathways in soil and water .
Results : Insights into the persistence and breakdown of thiophene-based chemicals in the environment.
Catalysis
Application : Used in the development of catalysts for organic reactions.
Methods : Incorporated into the structure of catalysts to enhance reaction efficiency .
Results : Improved catalytic activity and selectivity in various organic transformations.
Polymer Chemistry
Application : Monomer for synthesizing thiophene-based polymers.
Methods : Employed in polymerization reactions to create conductive polymers .
Results : Production of polymers with desirable electrical properties for use in electronics.
Photovoltaic Materials
Application : Component of organic photovoltaic cells.
Methods : Integrated into the active layer of solar cells to improve light absorption .
Results : Increased efficiency of solar cells by enhancing charge transport and light-harvesting capabilities.
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXZOVWQCSRKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452062 | |
| Record name | Ethyl 5-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methylthiophene-2-carboxylate | |
CAS RN |
5751-81-5 | |
| Record name | Ethyl 5-methyl-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5751-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

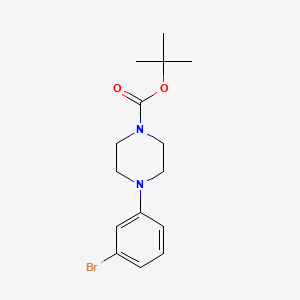

![2-Methylbenzo[d]oxazol-5-ol](/img/structure/B1353514.png)
